[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium
Overview
Description
The compound seems to be related to the family of compounds with 3,5-Bis(trifluoromethyl)phenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, related compounds such as 3,5-Bis(trifluoromethyl)phenyl isothiocyanate are used as active pharmaceutical intermediates . The synthesis of these compounds often involves reactions with amines and other organic compounds .Scientific Research Applications
Corrosion Inhibition
Research on derivatives closely related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has shown potential applications in corrosion inhibition. A study focused on the electrochemical and quantum chemical investigation of a related compound's inhibitory action on the corrosion of aluminum alloy in acidic medium. The compound exhibited significant inhibition efficiency, attributed to its adsorption on the metal surface, which hindered acid attack. This suggests that derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium could be explored as corrosion inhibitors for metals in acidic environments (Ehsani et al., 2014).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. A study involving the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids via a microwave-assisted click chemistry approach demonstrated significant in vitro activity against human bacterial pathogens and fungal strains. The presence of the bis(trifluoromethyl) phenyl group contributed to the compounds' potent antimicrobial properties, suggesting that [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium derivatives could be valuable in designing new antimicrobial agents (Jha & Ramarao, 2017).
Material Science and Polymer Research
In material science, derivatives of [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium have been utilized in the synthesis and characterization of novel polymers. One such application involves the creation of polyaromatic ethers containing oxadiazole and triazole units, demonstrating good thermal stability and potential for high-performance materials. This indicates the compound's utility in developing advanced materials with specific thermal and solubility properties suitable for various applications, from coatings to electronic devices (Rahmani & Mahani, 2015).
Photodynamic Therapy and Imaging
The synthesis of mixed crystals containing diarylethenes related to [3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium has been explored for potential applications in photodynamic therapy and imaging. These compounds exhibit different colors under various illumination wavelengths, suggesting their utility in developing materials for light-activated therapies and imaging technologies. This research avenue could lead to new innovations in medical imaging and treatment methodologies, leveraging the unique light-responsive properties of these compounds (Takami et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12N2O/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-30(31)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGREOVFJGJFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=[N+](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381601 | |
Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(trifluoromethyl)phenyl]-[3,5-bis(trifluoromethyl)phenyl]imino-oxidoazanium | |
CAS RN |
64857-70-1 | |
Record name | 1-{(Z)-[3,5-Bis(trifluoromethyl)phenyl]-NNO-azoxy}-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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